Brunfelsamidine

Descripción general

Descripción

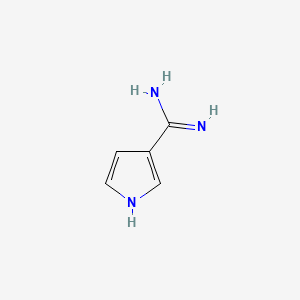

Brunfelsamidine is a poisonous pyrrolidine compound found in several species of the Solanaceous (nightshade) family, particularly in the genus Brunfelsia . It is known for its convulsant and neurotoxic effects, making it a common cause of poisoning in domestic animals such as cows and dogs . The compound has a chemical formula of C5H7N3 and a molar mass of 109.132 g/mol .

Métodos De Preparación

The synthesis of Brunfelsamidine involves the reaction of pyrrole with cyanamide under specific conditions The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process

Reaction of Pyrrole with Cyanamide: This step forms the core structure of this compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

Brunfelsamidine undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Neurotoxic Effects

Brunfelsamidine is primarily recognized for its neurotoxic effects, particularly in veterinary toxicology. Studies have indicated that it can cause severe neurological symptoms in animals, including excitement, tonic-clonic seizures, and even death.

- Case Study: Toxicity in Canines

A study documented clinical signs in dogs after ingestion of Brunfelsia species, where this compound was implicated as a primary toxin responsible for neurotoxicosis. The symptoms observed included seizures and behavioral changes, which were consistent with other neurotoxic compounds such as strychnine .

| Clinical Signs | Description |

|---|---|

| Excitement | Increased activity and restlessness |

| Tonic-clonic seizures | Uncontrolled muscle contractions leading to convulsions |

| Death | Resulting from severe neurological impairment |

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of extracts from Brunfelsia grandiflora, suggesting that compounds like this compound may contribute to cytoprotection against oxidative stress.

- Case Study: Cytoprotective Effects on Neuron-like Cells

In vitro experiments demonstrated that phenolic extracts from Brunfelsia grandiflora significantly reduced reactive oxygen species (ROS) generation in SH-SY5Y neuron-like cells. The study reported a dose-dependent increase in cell viability when treated with these extracts, indicating a protective effect against oxidative damage .

| Treatment Group | Cell Viability (%) | ROS Levels (Fluorescence Units) |

|---|---|---|

| Control | 100 | 150 |

| Extract (50 µg/mL) | 85 | 120 |

| Extract (100 µg/mL) | 90 | 100 |

| Extract (200 µg/mL) | 95 | 80 |

Traditional Medicine and Ethnobotanical Uses

In addition to its toxicological implications, this compound is also studied for its potential medicinal applications based on traditional uses by indigenous communities.

- Case Study: Ethnobotanical Validation

Research conducted among the Kichwa community in Ecuador documented the traditional use of Brunfelsia grandiflora for various ailments. The study validated these practices through bibliographic reviews and proposed new bioproducts based on the plant's chemical components. This research emphasizes the importance of biodiversity conservation and traditional knowledge in drug discovery .

Potential Therapeutic Applications

The pharmacological properties of this compound suggest potential therapeutic applications, particularly in neurology and anesthesiology.

- Research Insights

Investigations into the chemical constituents of Brunfelsia species have revealed various alkaloids and flavonoids that could be harnessed for developing new treatments. In silico studies have been proposed to explore drug design based on traditional knowledge, particularly targeting conditions related to childbirth and neurological disorders .

Mecanismo De Acción

The mechanism of action of Brunfelsamidine involves its interaction with the central nervous system. It acts as a convulsant by interfering with neurotransmission, similar to the effects seen with strychnine poisoning . The compound targets specific receptors and pathways in the brain, leading to convulsions and neurotoxic effects. It is also a weak inhibitor of tryptase, a type of serine protease .

Comparación Con Compuestos Similares

Brunfelsamidine is unique due to its specific structure and neurotoxic effects. Similar compounds include:

Strychnine: Both compounds cause convulsions and have similar neurotoxic effects.

Hopeanine: Another toxic compound found in the Brunfelsia species, known for its convulsant properties.

This compound stands out due to its specific interaction with tryptase and its occurrence in the Brunfelsia genus.

Propiedades

IUPAC Name |

1H-pyrrole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-5(7)4-1-2-8-3-4/h1-3,8H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEVWOAHSYZRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913673 | |

| Record name | 1H-Pyrrole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-98-4 | |

| Record name | 1H-Pyrrole-3-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97744-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brunfelsamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097744984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRUNFELSAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT2DW4V2WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.